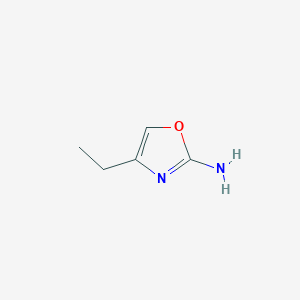

4-Ethyl-1,3-oxazol-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCPOTCGHLLGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97567-77-6 | |

| Record name | 4-ethyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethyl 1,3 Oxazol 2 Amine and Its Analogs

Cyclization Reactions in Oxazole (B20620) Synthesis

Cyclization reactions form the cornerstone of oxazole synthesis, providing a direct route to the heterocyclic core. Various reagents and strategies have been developed to facilitate this key transformation.

Urea-Mediated Cyclization Techniques

A prevalent and direct method for the synthesis of 2-aminooxazoles involves the reaction of α-haloketones with urea (B33335) or its derivatives. This approach, a variation of the Hantzsch thiazole (B1198619) synthesis, provides a straightforward route to the 2-aminooxazole core. While the traditional Hantzsch protocol is highly effective for synthesizing 2-aminothiazoles using thiourea, the analogous reaction with urea to form 2-aminooxazoles can be more challenging due to the lower nucleophilicity of the oxygen atom compared to sulfur. nih.gov

Despite this, the reaction of an appropriate α-bromoketone with unsubstituted urea is a viable method for producing N-unsubstituted 2-aminooxazoles. nih.gov For the synthesis of 4-ethyl-1,3-oxazol-2-amine, this would involve the reaction of 1-bromo-2-butanone (B1265390) with urea. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF). google.comacs.org

| Starting Material | Reagent | Product | Conditions |

| 1-Bromo-2-butanone | Urea | This compound | Dimethylformamide (DMF) |

| α-Bromoacetophenone | Urea | 4-Phenyl-1,3-oxazol-2-amine | Dimethylformamide (DMF) |

This table illustrates the general reaction scheme for urea-mediated cyclization to form 2-aminooxazoles.

Research has shown that this condensation can be optimized. For instance, a study on the synthesis of substituted 2-aminooxazoles found that using a 1:10 stoichiometric ratio of the α-bromoacetophenone to urea in DMF at elevated temperatures significantly improved the yield of the desired product. acs.org

Polyphosphoric Acid-Catalyzed Condensation Approaches

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a strong dehydrating agent and a catalyst for various cyclization and condensation reactions. Its high viscosity and ability to promote reactions at elevated temperatures make it suitable for the synthesis of various heterocyclic systems. While specific examples of PPA-catalyzed synthesis of this compound are not extensively documented, the principles of PPA-mediated reactions are applicable.

PPA can facilitate the condensation of components that can form the oxazole ring upon dehydration. For instance, it can be used to catalyze the reaction between a carboxylic acid and an α-amino ketone or a related substrate. The acidic nature of PPA activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack, while its dehydrating properties drive the cyclization to form the oxazole ring.

Cyclization of 2-Amino-2-hydroxymethyl-1,3-propanediol and Benzoic Acid

The synthesis of oxazoles from amino alcohols and carboxylic acids is a fundamental and widely practiced method. This approach generally involves the N-acylation of the amino alcohol by the carboxylic acid, followed by cyclodehydration of the resulting β-hydroxy amide intermediate to form an oxazoline (B21484), which can then be oxidized to the oxazole.

In the context of the specified starting materials, 2-amino-2-hydroxymethyl-1,3-propanediol (Tris) and benzoic acid, the initial step would be the formation of an amide bond. Subsequent cyclization would lead to a highly substituted oxazoline intermediate. The direct formation of an oxazole from these specific starting materials to yield a this compound derivative is not a direct pathway and would require significant modification of the starting materials.

However, the general principle of condensing amino alcohols with carboxylic acids or their derivatives remains a cornerstone of oxazole synthesis. beilstein-journals.org Dehydrative condensing agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), can be employed to facilitate the one-pot synthesis of oxazoles from carboxylic acids and amino acids. beilstein-journals.org

Synthesis via Oxazoline Intermediates

A common and effective strategy for the synthesis of oxazoles is through the formation and subsequent oxidation of an oxazoline (4,5-dihydro-1,3-oxazole) intermediate. This two-step process offers a high degree of control and is applicable to a wide range of substrates.

The synthesis of the oxazoline precursor can be achieved through various methods, with the cyclodehydration of β-hydroxy amides being one of the most useful. rsc.org These β-hydroxy amides can be prepared by the acylation of 2-amino alcohols. A variety of reagents can be used to effect the cyclodehydration, including Deoxo-Fluor®, which allows the reaction to proceed at room temperature with stereospecific inversion of stereochemistry. rsc.org

Once the oxazoline is formed, it can be oxidized to the corresponding oxazole. A number of oxidizing agents have been employed for this transformation, including:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane (B165885) rsc.org

Nickel(II) oxide (NiO₂)

Copper(II) bromide (CuBr₂) and DBU

Manganese dioxide (MnO₂) rsc.org

The use of a packed reactor containing manganese dioxide in a flow chemistry setup has been shown to be a rapid and efficient method for the oxidation of oxazolines to oxazoles. rsc.org

| Oxazoline Precursor | Oxidation Reagent | Product |

| 2,4-Disubstituted-oxazoline | Manganese Dioxide (MnO₂) | 2,4-Disubstituted-oxazole |

| 2-Aryl-substituted oxazoline | DBU/Bromotrichloromethane | 2-Aryl-substituted oxazole |

This table summarizes common methods for the oxidation of oxazolines to oxazoles.

Contemporary Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign methods for the construction of heterocyclic compounds. These contemporary strategies often lead to higher yields, shorter reaction times, and simpler purification procedures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles.

The synthesis of 2-aminooxazoles is particularly amenable to microwave-assisted protocols. acs.org For example, the condensation of α-bromoacetophenones with urea to form 4-aryl-2-aminooxazoles has been successfully carried out in a microwave reactor. nih.govacs.org In one study, irradiating the reaction mixture in DMF at 120 °C for just 3 minutes resulted in a good yield of the desired 2-aminooxazole. acs.org This represents a significant improvement over conventional heating methods, which may require several hours to achieve comparable results.

The efficiency of microwave synthesis is attributed to the direct and rapid heating of the solvent and reactants, leading to a significant increase in the reaction rate. This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including oxazoles, and is a key contemporary strategy for the rapid generation of compound libraries for drug discovery. eurekaselect.comacs.org

| Reaction | Conventional Heating Time | Microwave Heating Time | Yield |

| α-bromoacetophenone + urea | Several hours | 3 minutes | ~50-56% |

| Aryl aldehyde + TosMIC | Not specified | 8 minutes | up to 96% |

This table compares conventional and microwave-assisted synthesis for the formation of oxazole derivatives.

Solid-State Mechanochemical Synthesis Routes

Mechanochemical synthesis, a solvent-free approach utilizing mechanical force to induce chemical reactions, represents a green alternative to conventional solvent-based methods. organic-chemistry.org This technique, often performed by grinding reactants in a mortar and pestle or a ball mill, can lead to shorter reaction times, high yields, and cleaner reaction profiles without the need for a work-up step. rsc.org

While specific literature detailing the mechanochemical synthesis of this compound is not prevalent, the methodology has been successfully applied to structurally similar heterocyclic compounds like 2,5-disubstituted 1,3,4-oxadiazoles and 2-aryl benzothiazoles. organic-chemistry.orgrsc.org For instance, the condensation of aromatic aldehydes with o-aminothiophenol proceeds smoothly under grinding conditions to form the corresponding benzothiazole. rsc.org This suggests the potential applicability of mechanochemistry for the synthesis of 2-aminooxazoles from appropriate precursors, such as 1-halo-2-butanone and urea, by facilitating the condensation and cyclization steps in a solid-state environment. This approach avoids bulk solvents, reduces waste, and can enhance reaction efficiency. organic-chemistry.org

Sonochemical Synthetic Pathways and Comparative Analysis

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for accelerating reaction rates and improving yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactant mixing. researchgate.net

The synthesis of 4-substituted-1,3-oxazol-2-amines has been shown to benefit significantly from ultrasonic irradiation. A comparative study on the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine demonstrated a dramatic improvement over conventional thermal methods. researchgate.net The sonochemical approach, conducted in a deep eutectic solvent, afforded the product in 90% yield within just 8 minutes. In contrast, the thermal method required 3.5 hours to achieve a lower yield of 69%. researchgate.net

Beyond the kinetic advantages, sonication also influenced the material properties of the product. The compound synthesized via the ultrasound-assisted method exhibited significantly higher crystallinity (21.12%) compared to the product from the thermal method (8.33%). researchgate.net This indicates that sonochemical pathways not only enhance reaction efficiency but can also improve the quality of the final product. researchgate.net

| Method | Reaction Time | Yield (%) | Product Crystallinity (%) |

|---|---|---|---|

| Thermal | 3.5 hours | 69 | 8.33 |

| Sonochemical | 8 minutes | 90 | 21.12 |

Palladium-Catalyzed Cross-Coupling Reactions (Implied by derivatization)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds, including the 2-aminooxazole core. The Buchwald-Hartwig amination, in particular, provides a robust method for forming C-N bonds, enabling the synthesis of N-substituted analogs of this compound. acs.orgnih.gov This reaction involves the coupling of the 2-amino group of the oxazole with an aryl or heteroaryl halide. acs.org

This synthetic protocol has been systematically used to prepare libraries of N-aryl-2-aminooxazoles. acs.org The versatility of the Buchwald-Hartwig reaction allows for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The optimization of this reaction often involves screening various palladium sources, phosphine (B1218219) ligands, and bases to achieve high yields. acs.orgresearchgate.net For instance, catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad scope in C-N cross-coupling reactions, often requiring only low catalyst loadings. rsc.org

| Entry | Pd Source | Base | Yield (%) |

|---|---|---|---|

| I | X-Phos Pd G2 | t-BuONa | 50 |

| II | X-Phos Pd G2 | Cs₂CO₃ | 42 |

| III | X-Phos Pd G2 | K₂CO₃ | 0 |

| IV | S-Phos Pd G2 | Cs₂CO₃ | 37 |

Strategic Precursors and Reagents in the Synthesis of this compound

The most common and direct route to 4-substituted 2-aminooxazoles is a variation of the Hantzsch thiazole synthesis. nih.gov For the specific synthesis of this compound, the key strategic precursors are:

An α-haloketone: 1-Bromo-2-butanone or 1-chloro-2-butanone serves as the electrophilic component that provides the C4 and C5 atoms of the oxazole ring, with the ethyl group at the desired C4 position.

A urea equivalent: Urea (H₂NCONH₂) is the most common reagent, providing the N3, C2, and 2-amino group of the heterocyclic ring. acs.orgijrpc.com Alternatively, cyanamide (B42294) (H₂NCN) can be used as a precursor in reactions with α-hydroxy ketones under prebiotic chemistry conditions, which could be adapted for synthetic purposes. researchgate.net

The reaction involves the condensation of the α-haloketone with urea. acs.org The initial step is the nucleophilic attack of a nitrogen atom from urea on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminooxazole ring.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and catalyst system.

Solvent and Temperature: The initial condensation reaction between an α-haloketone and urea has been explored in various solvents, including ethanol (B145695) and acetonitrile. acs.orgijrpc.com Temperature plays a significant role; for example, in the synthesis of a 4-methylphenyl analog, increasing the temperature from 60 °C to 80 °C improved the yield from 12% to 37%. researchgate.net

Energy Source: As discussed, the choice of energy input can drastically alter reaction outcomes. Microwave irradiation has been shown to be effective in high-temperature reactions, such as the Buchwald-Hartwig coupling, often reducing reaction times to minutes. researchgate.net Sonication provides a highly efficient, low-temperature alternative that can significantly boost yields and shorten reaction times compared to conventional heating. researchgate.net

Catalysts and Reagents: For derivatization reactions like the Buchwald-Hartwig amination, the selection of the palladium source (e.g., X-Phos Pd G2, S-Phos Pd G2), ligand, and base (e.g., t-BuONa, Cs₂CO₃) is crucial for success, as different combinations can lead to yields ranging from 0% to over 50%. researchgate.net

The systematic optimization of these parameters is essential for developing efficient, scalable, and high-yielding synthetic routes to this compound and its derivatives.

Structural Modification and Structure Activity Relationship Sar Studies of 4 Ethyl 1,3 Oxazol 2 Amine Derivatives

Design Principles for Novel Oxazole (B20620) Scaffolds

The design of novel compounds based on the 4-Ethyl-1,3-oxazol-2-amine scaffold is guided by established medicinal chemistry principles. Oxazole and its isomers, such as oxadiazole, are considered "privileged scaffolds" because they are core structural components in numerous biologically active agents. researchgate.net The primary design principles involve leveraging the oxazole core as a rigid framework to position key functional groups in three-dimensional space, enabling precise interactions with biological macromolecules.

Key design strategies include:

Bioisosterism: The 1,3-oxazole moiety is frequently used as a bioisostere of esters and amides. This substitution can improve pharmacokinetic properties by increasing hydrolytic stability while maintaining or enhancing target engagement. researchgate.net

Scaffold Hopping: Replacing a known active core (e.g., an indazole) with an oxazole ring can lead to novel chemical entities with different intellectual property profiles and potentially improved properties.

Structure-Based Design: Utilizing computational tools like in silico docking, researchers can model how derivatives of the this compound scaffold fit into the binding site of a target protein. dundee.ac.uk This allows for the rational design of substituents that are predicted to form favorable interactions, such as hydrogen bonds or hydrophobic contacts.

Hybridization: A powerful design tool involves the hybridization of the oxazole pharmacophore with other known bioactive moieties to create hybrid molecules with potentially enhanced or synergistic effects. researchgate.net This strategy aims to combine the favorable properties of each component into a single molecule.

Functionalization Strategies at Various Positions of the Oxazole Ring

The chemical versatility of the oxazole ring allows for functionalization at its three carbon positions (C2, C4, and C5) and the nitrogen atom of the 2-amine group. The ethyl group at C4 and the amine group at C2 of the parent scaffold are key starting points for modification.

N-Functionalization of the 2-Amine Group: The primary amine at the C2 position is a versatile handle for derivatization. It can readily undergo reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, or condensation with aldehydes to form Schiff bases. mdpi.com For example, reacting a 2-aminooxazole with various carboxylic acids or their activated derivatives (like acid chlorides) is a common strategy to introduce a wide array of substituents. mdpi.com

Functionalization at C5: While the parent scaffold has a hydrogen at C5, this position is a prime target for introducing diversity. C-H functionalization is an advanced strategy that allows for the direct installation of groups at this position without pre-functionalization, offering a more streamlined synthetic approach compared to traditional methods that require building the ring with the substituent already in place. nih.gov

Modification of the C4-Ethyl Group: The ethyl group at the C4 position can be modified, although this is often less straightforward than derivatizing the C2-amine or C5 positions. Strategies could involve oxidation to introduce a hydroxyl or carbonyl group, providing a new point for further chemical elaboration.

One-Pot Synthesis-Functionalization: Modern synthetic strategies enable the synthesis of the oxazole ring and its subsequent functionalization to occur in a single reaction vessel. For the related oxadiazole systems, one-pot synthesis-arylation protocols have been developed that allow for the construction of 2,5-disubstituted scaffolds from simple carboxylic acids and other building blocks, a strategy that could be adapted for oxazoles. nih.gov

Impact of Substituent Variation on Chemical Reactivity

The chemical reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the oxazole ring and the nucleophilicity of the 2-amine group. mdpi.com

Effect on the 2-Amine Group: Attaching an EWG to the C4 or C5 position of the oxazole ring will decrease the electron density of the ring system. This inductive and/or resonance effect reduces the basicity and nucleophilicity of the 2-amino group, making it less reactive towards electrophiles. Conversely, an EDG at these positions would enhance the nucleophilicity of the amine.

Effect on the Oxazole Ring: The oxazole ring itself has a unique electronic profile. The presence of the nitrogen atom in the 2-amino group acts as a strong EDG, increasing the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack. The introduction of a powerful EWG, such as a nitro or cyano group, elsewhere on the ring can make the ring more susceptible to nucleophilic attack. mdpi.com

The table below illustrates the general principles of how substituents can modulate the electronic properties and, consequently, the reactivity of the scaffold.

| Position | Substituent Type | Expected Impact on 2-Amine Nucleophilicity | Expected Impact on Ring Electrophilicity |

| C5 | Electron-Withdrawing Group (EWG) | Decrease | Increase |

| C5 | Electron-Donating Group (EDG) | Increase | Decrease |

| N-Acyl | Electron-Withdrawing Group (EWG) | N/A (Amine is acylated) | Decrease (Amide resonance) |

This table presents generalized electronic effects.

Influence of Substituent Groups on Interactions with Molecular Targets

The nature and position of substituent groups on the this compound scaffold are critical determinants of its interaction with molecular targets like enzymes and proteins. SAR studies aim to decipher these relationships to optimize binding affinity and selectivity, excluding any analysis of clinical outcomes.

Fragment molecular orbital (FMO) methods showed that compounds with EWGs and EDGs exhibited opposite electrostatic and charge transfer energies with key residues in the binding pocket, such as L398 and E399. mdpi.com This highlights that even with a conserved binding pose, subtle changes in the electronic character of a substituent can dramatically alter the energetics of the protein-ligand interaction, which in turn governs the compound's potency. For instance, a compound with a more electronegative halogen showed higher activity than one with a larger, less electronegative halogen. mdpi.com

The following table summarizes data from the PAK4 inhibition study, illustrating the impact of substituent variation on molecular interactions and activity.

| Compound | Substituent on Core | Substituent Type | IC₅₀ (nM) | Docking Score |

| 1 | Halogen 1 | EWG | 5150 | 59.27 |

| 2 | Halogen 2 | EWG | 8533 | 56.51 |

| 3 | Halogen 3 | EWG | >30,000 | 54.89 |

| 4 | Methyl | EDG | >30,000 | 58.14 |

Data adapted from a study on PAK4 inhibitors with a different core scaffold, illustrating the principle of substituent effects. mdpi.com

These findings underscore that docking scores alone may not fully predict a compound's activity; a deeper analysis of the interaction energies is crucial. The ethyl group at C4 of the primary scaffold would be expected to engage in hydrophobic interactions within a binding pocket, while the 2-amine group is a prime candidate for forming critical hydrogen bonds as a donor.

Derivatization for Specific Research Applications (non-clinical)

Beyond optimizing for binding affinity, the this compound scaffold can be derivatized to create chemical tools for specific, non-clinical research applications. These tools are designed to probe biological systems, identify targets, or visualize biological processes.

Molecular Probes for Imaging: A key application is the development of fluorescent probes. By attaching a fluorophore to the oxazole scaffold, researchers can create molecules that bind to a specific target and allow its visualization in cells or tissue sections via fluorescence microscopy. For example, scaffolds based on benzothiazole, which is structurally related to oxazole, have been developed as imaging agents for tau protein aggregates, which are implicated in neurodegenerative diseases. rsc.org The oxazole derivative could be similarly modified to serve as a scaffold for new probes.

Affinity-Based Probes: The scaffold can be derivatized with a reactive group (a "warhead") to create covalent probes that form a permanent bond with their molecular target. This is useful for identifying the specific protein target of a bioactive compound through subsequent proteomic analysis.

Photoaffinity Labels: Another advanced application is the creation of photoaffinity labels by incorporating a photoreactive group (e.g., an azide (B81097) or diazirine). Upon binding to its target, the probe can be activated by UV light to form a covalent bond, allowing for robust target identification.

Hybrid Molecules for Mechanistic Studies: The oxazole core can be linked to other molecules to investigate biological pathways. For instance, creating a hybrid molecule by tethering the oxazole derivative to a known inhibitor of a different protein can be used to study crosstalk between signaling pathways. researchgate.net

These specialized derivatives are invaluable tools in chemical biology for dissecting complex biological processes at the molecular level.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation papers published that focus solely on the chemical compound “this compound” corresponding to the detailed outline requested.

General computational methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock are widely used to investigate the electronic and structural properties of various organic molecules, including heterocyclic compounds. These methods are instrumental in understanding molecular orbitals and predicting chemical reactivity. However, the application of these specific computational analyses to "this compound" has not been documented in the accessible research literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article with specific research findings, data tables for HOMO/LUMO energies, and computational parameters for “this compound” as requested in the prompt. The generation of such an article would require speculative data that is not supported by published scientific research.

Theoretical and Computational Investigations of 4 Ethyl 1,3 Oxazol 2 Amine

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound. For 4-Ethyl-1,3-oxazol-2-amine, these calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-311++G(d,p). Such calculations predict the infrared (IR) and Raman spectra of the molecule in its optimized, minimum-energy geometric structure.

The process begins with the computational optimization of the molecule's geometry. Once the stable structure is found, vibrational frequency calculations are carried out. The results provide a set of normal modes of vibration, each with a specific frequency (in cm⁻¹) and intensity. These theoretical frequencies are then compared with experimental data from FTIR and Raman spectroscopy to validate the computational model.

A crucial component of this analysis is the Potential Energy Distribution (PED). PED analysis helps in the precise assignment of the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of bonds and functional groups. For this compound, key vibrational modes would include:

N-H stretching vibrations of the amino group, typically appearing in the high-frequency region of the spectrum.

C-H stretching vibrations of the ethyl group and the oxazole (B20620) ring.

C=N and C=C stretching vibrations within the oxazole ring, which are characteristic of the heterocyclic structure.

Ring breathing modes , involving the concerted expansion and contraction of the oxazole ring.

Bending and deformation modes of the amino and ethyl groups.

While specific experimental and detailed computational studies for this compound are not widely published, analysis of related molecules like 2-aminothiazole (B372263) provides insight. researchgate.net For instance, in studies of similar heterocyclic amines, DFT calculations have been shown to accurately predict vibrational spectra, with PED analysis being essential for untangling complex vibrations involving the entire molecule. researchgate.net The correlation between theoretical and experimental frequencies is often very good, though theoretical values are sometimes scaled to better match experimental results. researchgate.net

Table 1: Hypothetical Vibrational Mode Assignments for this compound based on Analogous Compounds

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 | Asymmetric/Symmetric N-H Stretch | Amino (-NH₂) |

| 2900-3100 | C-H Stretch | Ethyl (-CH₂CH₃), Oxazole Ring |

| 1620-1680 | C=N Stretch | Oxazole Ring |

| 1500-1600 | C=C Stretch / N-H Bend | Oxazole Ring / Amino (-NH₂) |

| 1350-1450 | C-H Bend/Scissoring | Ethyl (-CH₂CH₃) |

| 1000-1200 | C-O-C Stretch | Oxazole Ring |

| 800-900 | Ring Breathing/Deformation | Oxazole Ring |

Note: This table is illustrative and based on typical frequency ranges for the listed functional groups in similar heterocyclic environments.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These studies are fundamental in drug discovery and materials science.

Protein-Ligand Interactions (e.g., enzyme inhibition mechanisms)

The 2-aminooxazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. acs.org Molecular docking simulations are employed to investigate the potential of this compound to act as an inhibitor for various enzymes. These simulations place the ligand into the binding site of a target protein and score the interaction based on factors like binding energy and intermolecular forces.

Studies on related 1,3,4-oxadiazole (B1194373) and 2-aminothiazole derivatives have demonstrated their potential as inhibitors for a range of enzymes, including cyclooxygenases (COX), thymidylate synthase, and various kinases. nih.govmdpi.comchemmethod.com The interactions typically involve:

Hydrogen Bonding: The amino group and the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The ethyl group provides a nonpolar region that can interact favorably with hydrophobic pockets within the binding site.

Pi-stacking: The aromatic oxazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

For example, in docking studies of oxadiazole derivatives with the epidermal growth factor receptor (EGFR), the nitrogen atoms of the heterocyclic ring were found to form hydrogen bonds with key residues like Met769. nist.gov Similarly, for this compound, the 2-amino group would be a prime candidate for forming hydrogen bonds that anchor the molecule within a binding site, a common feature observed in the docking of 2-aminothiazole-based inhibitors. nih.gov

Table 2: Potential Protein-Ligand Interactions for this compound

| Interaction Type | Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amino Group (-NH₂) | Asp, Glu, Gln, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Ring Nitrogen, Ring Oxygen | Asn, Gln, Ser, Thr, Tyr, Main-chain N-H |

| Hydrophobic | Ethyl Group (-CH₂CH₃) | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Oxazole Ring | Phe, Tyr, Trp, His |

Adsorption Behavior and Surface Interactions (e.g., corrosion inhibition)

Oxazole derivatives have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Computational studies, including DFT and Molecular Dynamics (MD) simulations, are used to model this adsorption behavior.

The this compound molecule possesses several features that make it a promising candidate for a corrosion inhibitor:

Heteroatoms: The nitrogen and oxygen atoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms (e.g., iron).

Pi-Electrons: The π-electron system of the oxazole ring can also interact with the metal surface.

Adsorption Mode: The molecule can adsorb physically (physisorption) via electrostatic interactions or chemically (chemisorption) through the formation of coordinate bonds.

DFT calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater tendency to donate electrons to the metal surface, while a low LUMO energy suggests an ability to accept electrons from the metal, facilitating strong adsorption. MD simulations can further elucidate the orientation and stability of the inhibitor film on the metal surface in a simulated aqueous environment. Studies on related thiazole (B1198619) derivatives have confirmed that such molecules tend to adsorb in a flat orientation, maximizing surface coverage. researchgate.net

Correlation of Theoretical and Experimental Data

A critical step in any computational investigation is the correlation of theoretical predictions with experimental results. This validation ensures that the computational models and methods used are reliable and accurately represent the real-world system.

In the context of this compound, this correlation would involve:

Vibrational Spectroscopy: As discussed in section 6.3, the calculated vibrational frequencies from DFT are compared with experimental IR and Raman spectra. A good agreement between the predicted and observed peak positions and intensities confirms that the calculated molecular geometry and electronic structure are accurate. unibo.it

Enzyme Inhibition: For docking studies, the predicted binding affinities or docking scores can be correlated with experimentally determined inhibition constants (e.g., IC₅₀ or Kᵢ values). A strong correlation across a series of related compounds would validate the docking protocol and suggest that it can be used to predict the activity of new, unsynthesized molecules.

Corrosion Inhibition: Theoretical parameters from DFT, such as HOMO/LUMO energies and dipole moment, are often correlated with experimental inhibition efficiencies obtained from electrochemical measurements (e.g., potentiodynamic polarization and electrochemical impedance spectroscopy). nih.gov A successful correlation helps to explain the inhibition mechanism at a molecular level.

This iterative process of prediction and experimental validation is fundamental to computational chemistry, allowing for the refinement of theoretical models and providing deeper insights into the molecular properties and behaviors of compounds like this compound.

Biological Activities and Mechanistic Pathways of 4 Ethyl 1,3 Oxazol 2 Amine Derivatives in Vitro/preclinical Focus

Antimicrobial Activity Studies (in vitro)

The 1,3-oxazole nucleus is a core component of various compounds investigated for their ability to combat microbial growth. Studies on related 1,3-oxazole derivatives have demonstrated promising antimicrobial and antibiofilm potential. For instance, certain 4H-1,3-oxazol-5-ones, which are tautomers of 1,3-oxazol-5-ols, have shown growth-inhibitory action against various microbes. mdpi.com

Research on valine-derived 1,3-oxazol-5(4H)-ones bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety revealed antimicrobial activity, particularly against Gram-positive bacterial strains. nih.gov Furthermore, other 1,3-oxazole derivatives containing a phenyl group at the 5-position have exhibited activity against the fungal pathogen C. albicans. nih.gov The antimicrobial effects of these compounds are often influenced by their chemical structure and lipophilicity. mdpi.com Some isoxazole derivatives have also shown significant antimicrobial and antibiofilm activity against key wound pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov For example, specific isoxazole carboxylate derivatives were found to reduce biofilm-forming cells by over 90%. nih.gov

These findings suggest that the 4-Ethyl-1,3-oxazol-2-amine framework is a promising scaffold for developing new antimicrobial agents. The structural modifications and the nature of substituents on the oxazole (B20620) ring play a crucial role in determining the spectrum and potency of their activity.

| Compound Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 4H-1,3-oxazol-5-ones | E. coli | Growth-inhibitory and antibiofilm effects. | mdpi.com |

| 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis | Inhibitory effect with a Minimum Inhibitory Concentration (MIC) of 56.2 μg/mL. | mdpi.com |

| Valine-derived 1,3-oxazol-5(4H)-one | Gram-positive bacteria | Exhibited antimicrobial activity. | nih.gov |

| 1,3-oxazole with 5-phenyl group | C. albicans | Exhibited antifungal activity. | nih.gov |

| Isoxazole Carboxylate Derivatives (PUB9, PUB10) | S. aureus, P. aeruginosa, C. albicans | Reduced biofilm-forming cells by over 90%. | nih.gov |

Anticancer Activity Investigations (on cell lines, mechanistic focus)

The oxazole scaffold is a key feature in numerous compounds evaluated for their anticancer properties. dntb.gov.ua Derivatives have demonstrated the ability to inhibit the growth of various human cancer cell lines, including those of the breast, colon, and lung, often with high potency. nih.govekb.eg The antiproliferative effects of these compounds are frequently attributed to their interaction with specific enzymes and molecular targets crucial for cancer cell survival and proliferation. nih.govnih.gov

A primary mechanism through which oxazole and related heterocyclic derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer progression.

Kinase Inhibition : Derivatives of oxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a kinase often mutated in acute myeloid leukemia (AML). nih.gov These compounds inhibit both wild-type and mutated FLT3, leading to reduced proliferation and increased apoptosis in AML cells. nih.gov Structurally related thiazole (B1198619) and thiadiazole derivatives have also been shown to inhibit other kinases such as Abl protein kinase, focal adhesion kinase (FAK), and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com

Carbonic Anhydrase Inhibition : Certain thiadiazole derivatives have shown significant efficacy as selective inhibitors of tumor-associated isoforms of carbonic anhydrase (CA), specifically hCA IX and XII. mdpi.com This inhibition can lead to potent anticancer activity against renal, colon, and melanoma cell lines. mdpi.com

Histone Deacetylase (HDAC) Inhibition : The inhibition of HDACs is a recognized anticancer strategy. nih.gov Some 1,3,4-oxadiazole (B1194373) derivatives have been shown to be effective inhibitors of histone deacetylase, which can induce cancer cell death through various pathways, including apoptosis and inhibition of DNA repair. nih.govnih.gov

Other Enzymes : Other enzymatic targets for related heterocyclic compounds include topoisomerase II, inosine monophosphate dehydrogenase (IMPDH), methionine aminopeptidase (MetAP2), and Acetyl-CoA carboxylase (ACC). nih.govmdpi.comsemanticscholar.org Inhibition of these enzymes disrupts critical cellular processes like DNA replication, nucleotide synthesis, protein modification, and fatty acid synthesis, leading to antiproliferative effects. nih.govmdpi.comsemanticscholar.org

| Enzyme Target | Compound Class | Effect | Cancer Type | Reference |

|---|---|---|---|---|

| FMS-like tyrosine kinase 3 (FLT3) | Oxazol-2-amine | Inhibition of kinase activity, leading to apoptosis. | Acute Myeloid Leukemia (AML) | nih.gov |

| Carbonic Anhydrase (hCA IX, XII) | Spiro- mdpi.comnih.govnih.gov-thiadiazole | Selective inhibition. | Renal, Colon, Melanoma | mdpi.com |

| Histone Deacetylase (HDAC) | 1,3,4-Oxadiazole | Enzyme inhibition leading to cell death. | General | nih.gov |

| Acetyl-CoA Carboxylase (ACC) | 4-phenoxy-phenyl isoxazole | Inhibition of fatty acid synthesis, cell cycle arrest. | Lung, Liver, Breast | semanticscholar.org |

| Topoisomerase II | 1,3,4-Thiadiazole-2-amine | Enzyme inhibition. | General | mdpi.com |

Beyond direct enzyme inhibition, derivatives containing the oxazole ring can modulate other critical molecular targets to achieve their anticancer effects.

Tubulin Polymerization : A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors. nih.gov These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov

Receptor Inhibition : The vascular endothelial growth factor receptor (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. nih.gov Certain 1,3,4-oxadiazole derivatives have been developed as potent VEGFR-2 inhibitors, thereby interrupting a key signaling pathway for tumor growth. nih.gov Additionally, related thiazole derivatives have been investigated for their ability to bind to estrogen receptors (ERs), suggesting a potential application in hormone-dependent cancers like breast cancer. eco-vector.com

Gene Expression and Nucleic Acid Interaction : Mechanistic studies have shown that some compounds can down-regulate the expression of oncogenes like c-myc by stabilizing G-quadruplex structures in the promoter region. nih.gov This leads to a cascade of events including the down-regulation of ribosomal RNA synthesis and activation of p53, ultimately resulting in cancer cell apoptosis. nih.gov

Anti-inflammatory Properties and Mechanisms (in vitro)

The oxazole scaffold is also present in molecules with significant anti-inflammatory properties. The primary mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov The planar geometry of the oxazole ring can help molecules bind effectively to enzymes like COX-2. nih.gov

A key pathway in inflammation involves the 5-lipoxygenase (5-LOX) enzyme, which catalyzes the production of leukotrienes, potent inflammatory mediators. mdpi.com Derivatives of the oxazole core have been specifically investigated as inhibitors of this pathway.

An oxazole derivative, referred to as TTO, was shown to selectively inhibit the epoxide hydrolase activity of Leukotriene A4 hydrolase (LTA4H) at low micromolar concentrations. mdpi.com LTA4H is the enzyme responsible for converting LTA4 into the pro-inflammatory leukotriene B4 (LTB4). mdpi.com The same study found that TTO also blocks 5-LOX activity in leukocytes, with an IC50 value of 2.3 µM. mdpi.com By targeting two essential steps in LTB4 biosynthesis, such compounds can act as potent modulators of the inflammatory response. mdpi.com

Further research into related heterocyclic structures, such as N-aryl-4-aryl-1,3-thiazole-2-amines and 4,5-diarylisoxazol-3-carboxylic acids, has confirmed that these scaffolds can serve as direct inhibitors of 5-LOX or target the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene synthesis. nih.govnih.gov

Antioxidant Activity Assessment (in vitro)

Oxidative stress, caused by an imbalance of free radicals, contributes to numerous diseases. frontiersin.org Heterocyclic compounds, including those with an oxadiazole or thiadiazole core, which are structurally related to oxazoles, have been evaluated for their antioxidant potential. anjs.edu.iq

The antioxidant activity of these derivatives is often assessed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method. anjs.edu.iq Studies on 1,3,4-thiadiazole derivatives have shown that these compounds can exhibit high antioxidant efficiency, with some derivatives demonstrating scavenging activity comparable to or even higher than the standard antioxidant, ascorbic acid. anjs.edu.iq For example, certain 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone structure showed promising DPPH radical scavenging with low IC50 values. saudijournals.com

Computational studies using Density Functional Theory (DFT) on related 1,3,4-oxadiazole derivatives suggest that the mechanism of antioxidant activity is influenced by factors such as bond dissociation enthalpy (BDE) and ionization potential (IP). frontiersin.orgnih.gov The presence of electron-donating groups on the aromatic rings attached to the heterocyclic core can significantly enhance the antioxidant activities of these derivatives. frontiersin.orgnih.gov These findings indicate that the this compound scaffold could be a valuable template for designing novel synthetic antioxidants.

Antidiabetic Activity Studies (in vitro, e.g., amylase inhibition)

The exploration of 1,3-oxazole and its bioisosteric analogs, such as 1,3,4-oxadiazole derivatives, has revealed significant potential in the management of postprandial hyperglycemia, a key aspect of type 2 diabetes mellitus. nih.gov One of the primary therapeutic strategies involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. semanticscholar.org These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. Their inhibition effectively delays glucose absorption, thereby regulating blood glucose levels. nih.gov

In vitro assays are fundamental in identifying and characterizing the inhibitory potential of new compounds. A common method involves screening compounds for their ability to inhibit α-amylase activity and calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity.

Several studies on 1,3,4-oxadiazole derivatives, which share structural similarities with oxazoles, have demonstrated potent α-amylase inhibitory activity. For instance, certain novel 1,3,4-oxadiazole derivatives have shown IC50 values comparable to or even better than acarbose, a standard clinical α-amylase inhibitor. buketov.edu.kzrsc.org In one study, a series of thiazolidinedione-1,3,4-oxadiazole hybrids were synthesized and evaluated, with compounds demonstrating α-amylase inhibitory activity with IC50 values in the micromolar range. rsc.orgresearchgate.net Another study reported a 1,3,4-oxadiazole derivative with an outstanding α-amylase inhibitory potential, showing an IC50 value of 13.09 ± 0.06 µg/ml, which was comparable to the standard drug acarbose (IC50 = 12.20 ± 0.78 µg/ml). nih.gov

The data below summarizes the in vitro α-amylase inhibitory activity of various oxadiazole derivatives from different studies, highlighting their potential as antidiabetic agents.

Table 1: In Vitro α-Amylase Inhibition by Oxadiazole Derivatives

| Compound ID | Derivative Class | IC50 (µM) | IC50 (µg/mL) | Standard Drug (Acarbose) IC50 | Source |

|---|---|---|---|---|---|

| 5g | 2-thione-1,3,4-oxadiazole | - | 13.09 ± 0.06 | 12.20 ± 0.78 µg/mL | nih.govnih.gov |

| 5a | 2-thione-1,3,4-oxadiazole | - | 60.02 ± 0.08 | 12.20 ± 0.78 µg/mL | nih.gov |

| SC2 | 1,3,4-oxadiazole | - | 36.5 ± 1.5 | 68.9 ± 3.2 µg/mL | buketov.edu.kz |

| SC8 | 1,3,4-oxadiazole | - | 45.2 ± 2.1 | 68.9 ± 3.2 µg/mL | buketov.edu.kz |

| 5a | Thiazolidinedione-1,3,4-oxadiazole | 18.42 ± 0.21 | - | - | rsc.orgresearchgate.net |

| 5b | Thiazolidinedione-1,3,4-oxadiazole | 20.11 ± 0.34 | - | - | rsc.orgresearchgate.net |

| 5j | Thiazolidinedione-1,3,4-oxadiazole | 24.53 ± 0.55 | - | - | rsc.orgresearchgate.net |

| Compound 2 | 1,3,4-oxadiazole | - | 86.83 ± 0.23 | - | researchgate.net |

Antiviral Properties (in vitro)

Substituted 1,3-oxazole derivatives have emerged as a promising class of compounds for the development of novel antiviral drugs. thieme-connect.comresearchgate.net In vitro studies have demonstrated their activity against a range of human viruses, indicating their potential as broad-spectrum antiviral agents. The search for new compounds is critical due to the high incidence of viral infections and the growing threat of resistance to existing antiviral medications. nih.gov

One area of significant research is the activity of 1,3-oxazole derivatives against Human Papillomavirus (HPV). In a transient DNA replication assay, several synthesized 1,3-oxazole compounds exhibited potent antiviral activity against low-risk HPV-11. thieme-connect.com Notably, compounds 4 and 5 in this study showed selectivity indices 20–40 times greater than that of cidofovir (CDV), a clinically used antiviral agent. thieme-connect.com

Furthermore, the antiviral potential of 1,3-oxazole derivatives extends to the Human Cytomegalovirus (HCMV). A series of ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile were synthesized and evaluated. researchgate.net Several of these compounds exhibited significantly higher antiviral activity against a normal laboratory HCMV strain (AD-169) than Ganciclovir, a standard anti-HCMV drug. researchgate.net One compound, 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, showed particularly high potency against a ganciclovir-resistant HCMV isolate. researchgate.net

The table below presents data from in vitro antiviral assays of select 1,3-oxazole derivatives against HPV-11.

Table 2: In Vitro Anti-HPV-11 Activity of 1,3-Oxazole Derivatives

| Compound ID | IC50 (µM) | Cytotoxicity (CC50 in HEK293 cells, µM) | Selectivity Index (SI = CC50/IC50) | Standard (Cidofovir) IC50 (µM) | Source |

|---|---|---|---|---|---|

| 2 | 9.6 | > 100 | > 10.4 | 43 | thieme-connect.com |

| 4 | 2.1 | > 100 | > 47.6 | 43 | thieme-connect.com |

| 5 | 1.7 | > 100 | > 58.8 | 43 | thieme-connect.com |

| 9 | 6.8 | > 100 | > 14.7 | 43 | thieme-connect.com |

Plant Growth Regulating Properties

Low molecular weight heterocyclic compounds, including derivatives of 1,3-oxazole, have demonstrated significant potential as plant growth regulators. tpcj.org These synthetic compounds can mimic the effects of natural plant hormones (phytohormones) like auxins, which are crucial for various stages of plant development, including vegetative growth. tpcj.orgresearchgate.net

In vitro and laboratory-based studies on wheat (Triticum aestivum L.) have shown that N-sulfonyl substituted 1,3-oxazoles exhibit high auxin-like stimulating effects. tpcj.org When applied in very low concentrations (e.g., 10⁻⁹ M), these compounds were found to significantly promote the growth of both the root and shoot systems of wheat seedlings over a 20-day period. tpcj.org The observed regulatory activity was reported to be similar to or even higher than that of the natural auxin IAA (1H-Indol-3-ylacetic acid) and the synthetic auxin NAA (1-Naphthylacetic acid). tpcj.org

Similar effects have been observed in studies on cucumber plants, confirming the growth-regulating activity of nih.govresearchgate.netoxazolo[5,4-d]pyrimidine and N-sulfonyl substituted 1,3-oxazole derivatives. researchgate.net These findings indicate that the 1,3-oxazole scaffold is a promising chemical structure for the development of novel agents to intensify and regulate the vegetative growth of strategic cereal crops like wheat. tpcj.org

Structure-Activity Relationship (SAR) in Biological Contexts

The biological activity of 1,3-oxazole derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) provides mechanistic insights into how specific molecular features influence interactions with biological targets, such as enzymes or viral proteins.

Antidiabetic (α-Amylase Inhibition): In the context of α-amylase inhibition, the nature and position of substituents on the core heterocyclic ring are critical. For the related 1,3,4-oxadiazole derivatives, studies have shown that the presence of specific functional groups significantly modulates inhibitory potency. nih.gov For instance, the introduction of hydroxyl groups on certain derivatives resulted in moderate IC50 values. nih.gov Computational studies, such as molecular docking, help to elucidate these relationships by showing how the compounds interact with key amino acid residues in the active site of the α-amylase enzyme. buketov.edu.kz The binding affinity is influenced by the formation of hydrogen bonds and other non-covalent interactions, which are dictated by the electronic and steric properties of the substituents. buketov.edu.kzdundee.ac.uk

Antiviral Properties: SAR studies in antiviral contexts reveal that specific structural modifications can enhance potency and selectivity. For 2-amino-1,3,4-thiadiazole derivatives, which are bioisosteres of the corresponding oxazoles, it has been observed that the electronic properties of substituents play a key role. nih.govnih.gov For example, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring attached to the core structure was found to enhance anti-HIV activity compared to an unsubstituted phenyl derivative. nih.gov This suggests that modulating the electron density of the molecule can improve its interaction with the viral target. Similarly, for 1,3-thiazole derivatives, small changes like N-methylation can drastically alter inhibitory activity against specific enzymes, indicating the importance of hydrogen bond donating/accepting capabilities for target binding. academie-sciences.fr

Antioxidant Mechanism: In theoretical studies of the antioxidant mechanism of 1,3,4-oxadiazole derivatives, it was found that electron-donating groups, such as an amine (NH₂) group on an attached phenyl ring, significantly enhance antioxidant activities. frontiersin.orgresearchgate.net This is a mechanistic insight suggesting that such groups can more readily participate in the chemical reactions required to neutralize free radicals, such as hydrogen atom transfer or single electron transfer. frontiersin.org This principle of electronic modulation is a cornerstone of SAR, providing a rational basis for designing more potent molecules.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the future exploration of 4-Ethyl-1,3-oxazol-2-amine and its derivatives. While traditional methods for oxazole (B20620) synthesis exist, emerging strategies offer significant advantages in terms of yield, purity, and environmental impact.

Microwave-Assisted Synthesis: A promising green chemistry approach involves the use of microwave irradiation to accelerate the synthesis of 2-aminooxazole derivatives. researchgate.netnih.gov This method often leads to shorter reaction times, higher yields, and can be performed under solvent-free conditions, thereby reducing the environmental footprint of the synthesis. researchgate.netnih.gov For this compound, this could involve the microwave-assisted reaction of an appropriate α-haloketone with urea (B33335).

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer a streamlined and efficient approach to synthesizing complex molecules. jsynthchem.com The development of a one-pot synthesis for this compound, potentially combining the formation of the oxazole ring and subsequent functionalization, would be a significant advancement. This approach minimizes waste and reduces the need for purification of intermediates, making the process more cost-effective and scalable.

Catalyst-Free and Green Catalytic Approaches: The exploration of catalyst-free reaction conditions or the use of environmentally benign and reusable catalysts is a key aspect of green chemistry. nih.govmdpi.com Research into the synthesis of this compound without the need for traditional metal catalysts or by employing heterogeneous catalysts that can be easily recovered and reused would be highly beneficial. nih.govmdpi.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective for large-scale production. |

| Catalyst-Free/Green Catalysis | Minimized environmental impact, simplified purification, potential for catalyst recycling. |

Advanced Computational Approaches for Predictive Design

In silico methods are becoming indispensable tools in modern chemical research, enabling the predictive design of molecules with desired properties and biological activities. For this compound, advanced computational approaches can guide the synthesis of novel derivatives with enhanced performance in various applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govufv.brmdpi.comjmchemsci.com By developing QSAR models for a library of this compound derivatives, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.govufv.brmdpi.comjmchemsci.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. nih.govufv.brmdpi.comjmchemsci.com For this compound, molecular docking can be used to design derivatives with high affinity and selectivity for a particular biological target, which is crucial for the development of targeted therapeutic agents. researchgate.netnih.govufv.brmdpi.comjmchemsci.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. semanticscholar.org This approach can be used to study the binding stability of this compound derivatives to their biological targets and to understand the molecular basis of their activity. semanticscholar.org

| Computational Approach | Application in the Predictive Design of this compound Derivatives |

| QSAR | Prediction of biological activity for novel derivatives, guiding synthetic prioritization. |

| Molecular Docking | Design of derivatives with high binding affinity and selectivity for specific biological targets. |

| Molecular Dynamics Simulations | Elucidation of binding stability and dynamic interactions with biological targets. |

Untapped Applications in Materials Science and Green Chemistry

Beyond its potential in the life sciences, the unique chemical structure of this compound suggests a range of untapped applications in materials science and green chemistry.

Organic Electronics: Oxazole-containing polymers have shown promise in the field of organic electronics. The incorporation of this compound as a monomer into conjugated polymer backbones could lead to the development of new organic semiconducting materials with tailored electronic properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Corrosion Inhibitors: The presence of heteroatoms (nitrogen and oxygen) and an amino group in this compound makes it a good candidate for investigation as a corrosion inhibitor. semanticscholar.orgrsc.orgmdpi.comekb.eg These functional groups can facilitate the adsorption of the molecule onto a metal surface, forming a protective layer that inhibits corrosion. semanticscholar.orgrsc.orgmdpi.comekb.eg Further research could explore its efficacy in protecting various metals and alloys in different corrosive environments.

Green Chemistry Applications: In addition to its synthesis via green methods, this compound itself could find applications as a green chemical. Its potential as a biodegradable building block for the synthesis of more complex molecules or as a green catalyst in organic reactions warrants further investigation. mdpi.comdntb.gov.ua

Mechanistic Deep-Dive into Biological Interactions Beyond Current Scope (excluding clinical)

Understanding the fundamental biological interactions of this compound at a molecular level is crucial for unlocking its full potential, while strictly adhering to non-clinical research. The structural similarity to 2-aminothiazoles provides a strong basis for these investigations.

Enzyme Inhibition Studies: As bioisosteres of 2-aminothiazoles, 2-aminooxazole derivatives are expected to exhibit similar biological activities, including enzyme inhibition. nih.govmdpi.com Detailed kinetic and mechanistic studies can elucidate how this compound and its derivatives interact with specific enzymes. nih.govresearchgate.netnih.govsemanticscholar.org Techniques such as steady-state and pre-steady-state kinetics can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide insights into the binding affinity and catalytic mechanism. nih.govresearchgate.netnih.govsemanticscholar.org

Biophysical Analysis of Target Binding: A variety of biophysical techniques can be employed to characterize the direct interaction between this compound derivatives and their biological targets. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various spectroscopic techniques can provide quantitative data on binding affinity, thermodynamics, and kinetics of the interaction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-1,3-oxazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of ethyl-substituted precursors. For example, ethyl aroylacetates (e.g., ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate) can undergo condensation with amines under reflux conditions using polar aprotic solvents like DMF or THF. Optimization includes adjusting reaction time (8–12 hours) and temperature (80–100°C) to balance yield (60–75%) and purity . Catalytic additives like p-toluenesulfonic acid (p-TSA) may enhance cyclization efficiency.

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : The ethyl group (CH2CH3) appears as a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.4–2.6 ppm) in 1H NMR. The oxazole ring protons resonate as singlets (δ ~7.5–8.5 ppm).

- FT-IR : Stretching vibrations for C=N (1630–1680 cm⁻¹) and NH2 (3300–3450 cm⁻¹) confirm the oxazol-2-amine core .

- Mass Spectrometry : Molecular ion peaks (m/z ~126–128) and fragmentation patterns validate the molecular formula (C5H8N2O).

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values.

- Enzyme Inhibition : Target enzymes like monoamine oxidases (MAOs) due to structural similarity to aminorex derivatives .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, given its chiral centers?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 90:10) resolves enantiomers. Alternatively, chiral derivatization using (-)-menthyl chloroformate followed by reverse-phase chromatography enhances separation . Purity is confirmed via circular dichroism (CD) spectra.

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT2A/2C), leveraging aminorex analogs as templates .

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for reactivity analysis .

Q. How can crystallographic data resolve discrepancies in reported bond lengths of the oxazole ring?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX-2018 suite) provides precise bond parameters. For example, C-N bond lengths in the oxazole ring typically range from 1.32–1.38 Å. Discrepancies due to solvent effects or polymorphism are addressed by comparing multiple datasets and applying Hirshfeld surface analysis .

Contradictions and Resolutions

- Stereochemical Ambiguity : Early studies omitted enantiomer-specific bioactivity data. Resolution: Use chiral chromatography and enantiopure standards for pharmacological assays .

- Divergent NMR Assignments : Conflicting δ values for NH2 protons. Resolution: Variable-temperature NMR (VT-NMR) in DMSO-d6 clarifies proton exchange dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.